molecular formula C11H14O2S B13309483 3-Ethyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid

3-Ethyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid

Cat. No.: B13309483
M. Wt: 210.29 g/mol
InChI Key: KEUBEMAKMHIVCT-UHFFFAOYSA-N
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Description

3-Ethyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C₁₁H₁₄O₂S It is a cyclobutane derivative featuring a thiophene ring, which is a sulfur-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl cyclobutanecarboxylate with thiophene-2-carboxylic acid in the presence of a strong acid catalyst can yield the desired product. The reaction typically requires refluxing the mixture in an organic solvent such as toluene or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophene ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Functionalized thiophene derivatives.

Scientific Research Applications

3-Ethyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 3-Ethyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can influence the compound’s biological activity and efficacy.

Comparison with Similar Compounds

Similar Compounds

    1-(Thiophen-2-yl)cyclobutanecarboxylic acid: Lacks the ethyl group at the 3-position.

    3-Methyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid: Contains a methyl group instead of an ethyl group at the 3-position.

    3-Propyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid: Contains a propyl group at the 3-position.

Uniqueness

3-Ethyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid is unique due to the presence of the ethyl group at the 3-position, which can influence its chemical reactivity and biological activity. The ethyl group can affect the compound’s steric and electronic properties, potentially enhancing its interactions with molecular targets and improving its efficacy in various applications.

Properties

Molecular Formula

C11H14O2S

Molecular Weight

210.29 g/mol

IUPAC Name

3-ethyl-1-thiophen-2-ylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C11H14O2S/c1-2-8-6-11(7-8,10(12)13)9-4-3-5-14-9/h3-5,8H,2,6-7H2,1H3,(H,12,13)

InChI Key

KEUBEMAKMHIVCT-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(C1)(C2=CC=CS2)C(=O)O

Origin of Product

United States

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